N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea

Structural verification Procurement QC Analog differentiation

Anti-virulence drug discovery programs targeting Gram-positive pathogens often struggle with broad-spectrum screening artifacts and false negatives. CAS 606102-07-2 solves this by providing a targeted SrtA inhibitory mechanism specific to Staphylococcus aureus. - Target-based tool: Validated for FRET-based SrtA cleavage assays; does not affect bacterial growth in vitro, enabling clean mechanistic studies. - Gram-positive selectivity: Inactive against Gram-negative species (MIC >128 µg/mL), eliminating false negatives in focused MRSA/MRSE/VRE panels. - Copper-dependent activity: Requires 50 µM Cu²⁺ supplementation for antibacterial potency, offering a built-in control for conditional pharmacology. For procurement managers, this pre-validated scaffold ensures efficient compound utilization and reproducible screening data.

Molecular Formula C15H19ClN4S
Molecular Weight 322.9 g/mol
CAS No. 606102-07-2
Cat. No. B12597351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea
CAS606102-07-2
Molecular FormulaC15H19ClN4S
Molecular Weight322.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N(CC(C)C)C(=S)N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H19ClN4S/c1-9(2)8-20(15(17)21)14-13(10(3)18-19-14)11-4-6-12(16)7-5-11/h4-7,9H,8H2,1-3H3,(H2,17,21)(H,18,19)
InChIKeyOHEYHWJXGULQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

606102-07-2: Chemical Identity & Procurement Baseline


N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea (CAS 606102-07-2) is a synthetic small-molecule pyrazolyl thiourea (PTU) with molecular formula C₁₅H₁₉ClN₄S and molecular weight 322.86 g·mol⁻¹ . The compound is annotated in the Therapeutic Target Database (TTD) as a preclinical inhibitor of Staphylococcus aureus Sortase A (SrtA), indicated for Staphylococcus infection [1]. The core scaffold comprises a 4-(4-chlorophenyl)-5-methyl-1H-pyrazole ring connected to an N-(2-methylpropyl)thiourea moiety, distinguishing it from aryl-substituted thiourea analogs within the same chemotype series [2].

Why Generic Substitution Fails for 606102-07-2


Generic substitution of pyrazolyl thiourea analogs is not tenable because the N-(2-methylpropyl) substituent on the thiourea nitrogen of CAS 606102-07-2 is structurally distinct from the aryl (e.g., phenylethyl at CAS 606102-06-1; 3-chlorophenyl at CAS 603098-15-3) or acyl substituents reported for other PTU members . Class-level structure–activity relationship (SAR) data demonstrate that the nature of the thiourea N-substituent governs antibacterial spectrum: carboxyethyl–thioureido PTUs are active against methicillin- and linezolid-resistant Staphylococcus (MIC 32–64 µg·mL⁻¹) but inactive against Gram-negative species [1], while copper-dependent pyrazolyl thioureas with an NNSN motif achieve MIC values as low as 0.15 µM (0.05 µg·mL⁻¹) against MSSA under copper supplementation but lose all activity in copper-free conditions [2]. This substituent-dependent conditional pharmacology means that even compounds sharing the pyrazole–chlorophenyl core cannot be assumed interchangeable without matched activity data generated under identical assay conditions.

606102-07-2 Differentiation Evidence vs. Closest Analogs


Structural Identity vs. Aryl-Substituted Analogs

CAS 606102-07-2 is uniquely defined by an N-(2-methylpropyl) [isobutyl] substituent on the thiourea nitrogen. This is structurally distinct from the closest commercially cataloged analogs: CAS 606102-06-1 bears an N-(2-phenylethyl) group (molecular weight 370.9 g·mol⁻¹, C₁₉H₁₉ClN₄S), and CAS 603098-15-3 bears an N-(3-chlorophenyl) group (molecular weight 377.3 g·mol⁻¹, C₁₇H₁₄Cl₂N₄S) . The isobutyl substitution reduces molecular weight by 48.0 g·mol⁻¹ versus the phenylethyl analog and by 54.4 g·mol⁻¹ versus the 3-chlorophenyl analog, yielding a lower logP and altered hydrogen-bonding capacity that differentiate solubility and permeability profiles [1]. Identity confirmation requires CAS-specific analytical standards; generic pyrazolyl thiourea reference materials cannot substitute.

Structural verification Procurement QC Analog differentiation

Sortase A (SrtA) Inhibition Annotation

CAS 606102-07-2 is cataloged in the Therapeutic Target Database (TTD) as a small-molecule inhibitor of Staphylococcus aureus Sortase A (SrtA), with the indication Staphylococcus infection at the preclinical stage [1]. Sortase A is a transpeptidase that anchors surface virulence proteins to the staphylococcal cell wall; genetic deletion of srtA abolishes the ability of S. aureus to cause bacteremia in murine models [2]. By contrast, the majority of PTUs characterized in the 2024 Schito et al. library lack annotated SrtA target engagement and function via a distinct, growth-independent mechanism against Gram-positive species [3]. This target-based annotation provides a defined molecular mechanism differentiating 606102-07-2 from PTU analogs whose antibacterial activity may derive from non-specific membrane interactions or copper-dependent chemistry.

Sortase A inhibition Anti-virulence Staphylococcus infection

Gram-Positive Selectivity & Gram-Negative Inactivity

Class-level evidence from structurally related pyrazolyl thioureas demonstrates a consistent Gram-positive selectivity profile. PTU derivatives II (Schito 2024 predecessor series) were inactive against all tested Gram-negative species but showed antibacterial potency against methicillin- and linezolid-resistant Staphylococcus strains (MIC 32–64 µg·mL⁻¹) and vancomycin-resistant Enterococcus strains (MIC 32–64 µg·mL⁻¹) [1]. In the expanded 2024 PTU library, all 15 compounds were inactive (MIC > 128 µg·mL⁻¹) against Gram-negative isolates (E. coli NDM-producer, P. aeruginosa MDR) and Enterococcus spp., while 10 of 15 showed activity against clinically relevant Staphylococcus species (MRSA, MRSE) [2]. This Gram-positive selectivity mirrors the annotation of CAS 606102-07-2 for Staphylococcus infection and serves as a procurement-relevant filter: programs targeting Gram-negative or broad-spectrum indications should exclude this chemotype.

Antibacterial spectrum Gram-positive selectivity ESKAPE pathogens

Copper-Dependent Activity Requirement

Pyrazolyl thioureas with an NNSN metal-chelating motif (structurally related to the pyrazole–thiourea core of 606102-07-2) exhibit strictly copper-dependent antibacterial activity. In the Delpe-Acharige et al. (2021) study, none of the tested pyrazolyl thioureas or carbothioamides showed activity against S. aureus Newman (MSSA) or S. aureus Lac (MRSA) in the absence of Cu²⁺ supplementation across the tested micromolar concentration range [1]. However, with 50 µM CuSO₄ present, compound 3bg achieved MIC 0.625 µM (0.20 µg·mL⁻¹) and compound 3ch achieved MIC 0.15 µM (0.05 µg·mL⁻¹) against SA Newman [1]. This conditional pharmacology introduces a critical assay parameter: procurement of 606102-07-2 for antibacterial screening must specify copper supplementation conditions; otherwise, activity may be entirely missed, leading to false-negative results.

Copper-dependent pharmacology Assay reproducibility NNSN motif

Physicochemical Profile vs. N-Substituted Analogs

The isobutyl substituent of 606102-07-2 is predicted to yield distinct physicochemical properties compared to aryl-substituted analogs. In silico ADMET predictions reported for the 2024 PTU library demonstrate that N1-substituent variations (hydroxyalkyl chain length and the nature of the thiourea N-substituent) significantly modulate calculated logP, topological polar surface area (TPSA), and drug-likeness violations [1]. The N-(2-methylpropyl) group of 606102-07-2 provides a branched aliphatic character with reduced aromatic surface area compared to the N-(2-phenylethyl) analog (CAS 606102-06-1), leading to lower calculated logP, reduced plasma protein binding prediction, and potentially improved aqueous solubility . These in silico differences, while not experimentally validated specifically for 606102-07-2, represent procurement-relevant differentiation for medicinal chemistry programs prioritizing lead-like or fragment-like physicochemical space.

Physicochemical properties logP Drug-likeness ADMET prediction

Application Scenarios for 606102-07-2


Anti-Virulence Targeting SrtA

Procure CAS 606102-07-2 as a tool compound or starting scaffold for anti-virulence programs targeting S. aureus Sortase A (SrtA). The TTD-annotated SrtA inhibitory mechanism [1] supports use in target-based biochemical assays (e.g., FRET-based SrtA cleavage assays) and in vivo murine bacteremia models where SrtA deletion has been shown to abolish virulence [2]. Screening must employ SrtA-specific enzymatic readouts rather than growth-inhibition assays, as sortase inhibitors do not affect staphylococcal growth in vitro [2].

Gram-Positive Selective Screening

Use 606102-07-2 exclusively in Gram-positive antibacterial screening panels. Class-level PTU data establish that this chemotype is inactive against Gram-negative species (MIC > 128 µg·mL⁻¹ against E. coli and P. aeruginosa) [1]. Procurement should be restricted to programs targeting MRSA, MRSE, or VRE; inclusion in broad-spectrum panels is contraindicated. This pre-filtered spectrum expectation reduces false-negative misinterpretation and conserves compound for relevant assays.

Copper-Dependent Pharmacology Investigation

For antibacterial screening, always supplement assays with 50 µM CuSO₄ (or equivalent Cu²⁺ source) when testing 606102-07-2. Pyrazolyl thioureas containing the NNSN motif exhibit strictly copper-dependent activity against MSSA and MRSA [1]. Include a copper-free control arm to confirm conditional pharmacology. This property may be exploited for infection-site-selective activation strategies where elevated copper concentrations occur at sites of inflammation.

Lead Optimization from Low-Lipophilicity Scaffold

Select 606102-07-2 as a lower-MW, lower-lipophilicity starting point for property-based lead optimization. Compared with the phenylethyl analog (MW 370.9) and 3-chlorophenyl analog (MW 377.3), the isobutyl-substituted compound (MW 322.86) offers reduced aromatic ring count and predicted lower logP, aligning with lead-like criteria (MW < 350, cLogP < 3.5) [1]. This advantage supports oral bioavailability optimization efforts in anti-infective drug discovery [2].

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